molecular formula C22H19F2N5O2 B4479705 3-{1-[7-(Difluoromethyl)-5-phenylpyrazolo[1,5-A]pyrimidine-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole

3-{1-[7-(Difluoromethyl)-5-phenylpyrazolo[1,5-A]pyrimidine-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole

Cat. No.: B4479705
M. Wt: 423.4 g/mol
InChI Key: MNCULPUWOKVWPS-UHFFFAOYSA-N
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Description

3-{1-[7-(Difluoromethyl)-5-phenylpyrazolo[1,5-A]pyrimidine-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[7-(Difluoromethyl)-5-phenylpyrazolo[1,5-A]pyrimidine-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole typically involves multiple steps, including cyclocondensation and coupling reactions. One common method involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . Another approach uses trifluoroacetic acid to predominantly form 5-difluoromethylpyrazolo[1,5-A]pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{1-[7-(Difluoromethyl)-5-phenylpyrazolo[1,5-A]pyrimidine-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{1-[7-(Difluoromethyl)-5-phenylpyrazolo[1,5-A]pyrimidine-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{1-[7-(Difluoromethyl)-5-phenylpyrazolo[1,5-A]pyrimidine-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1-[7-(Difluoromethyl)-5-phenylpyrazolo[1,5-A]pyrimidine-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole is unique due to its combination of difluoromethyl, pyrazolo[1,5-A]pyrimidine, and oxazole moieties

Properties

IUPAC Name

[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N5O2/c1-13-10-17(27-31-13)18-8-5-9-28(18)22(30)15-12-25-29-19(20(23)24)11-16(26-21(15)29)14-6-3-2-4-7-14/h2-4,6-7,10-12,18,20H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCULPUWOKVWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2CCCN2C(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{1-[7-(Difluoromethyl)-5-phenylpyrazolo[1,5-A]pyrimidine-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole
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3-{1-[7-(Difluoromethyl)-5-phenylpyrazolo[1,5-A]pyrimidine-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole
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3-{1-[7-(Difluoromethyl)-5-phenylpyrazolo[1,5-A]pyrimidine-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole
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3-{1-[7-(Difluoromethyl)-5-phenylpyrazolo[1,5-A]pyrimidine-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole
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3-{1-[7-(Difluoromethyl)-5-phenylpyrazolo[1,5-A]pyrimidine-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole
Reactant of Route 6
Reactant of Route 6
3-{1-[7-(Difluoromethyl)-5-phenylpyrazolo[1,5-A]pyrimidine-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole

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